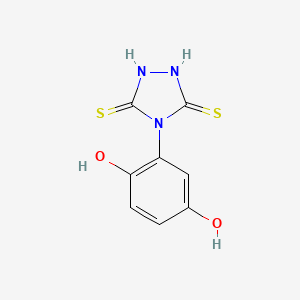
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazolidine ring with dithione groups and a dihydroxyphenyl substituent, making it an interesting subject for research in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione typically involves the reaction of 2,5-dihydroxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazolidine ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of sensors and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antioxidant activity. Additionally, it can interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of reactive oxygen species (ROS) production and the modulation of signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dihydroxyphenyl)but-3-en-2-one: Known for its antioxidant properties.
2,5-Dihydroxyphenyl acetic acid: Exhibits anti-inflammatory and antimicrobial activities.
2,5-Dihydroxyphenyl sulfonate: Used as an inhibitor of fibroblast growth factors.
Uniqueness
4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and modulate various biological pathways makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
921759-00-4 |
|---|---|
Fórmula molecular |
C8H7N3O2S2 |
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15) |
Clave InChI |
ZVVHTGWLUIXTDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


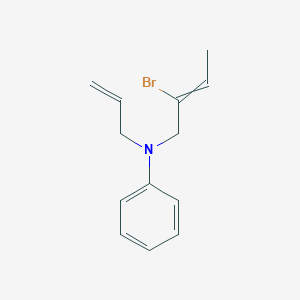
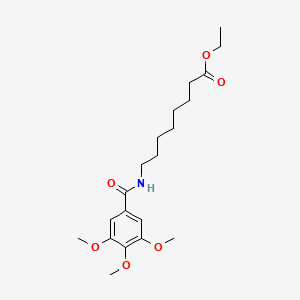
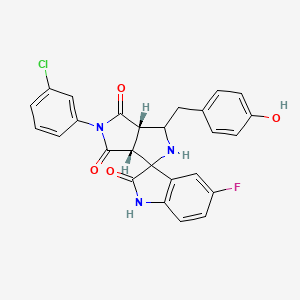
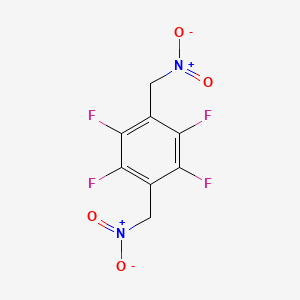
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
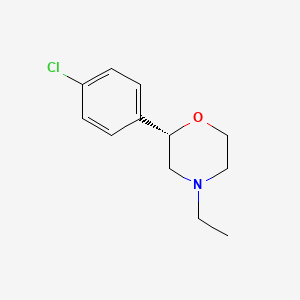
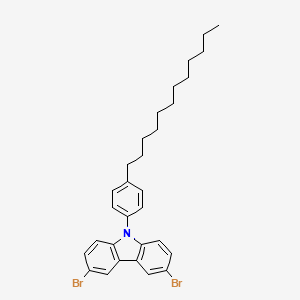
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
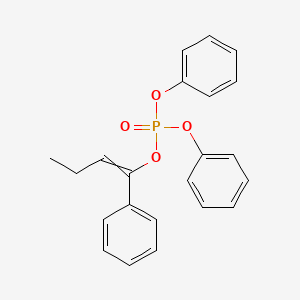
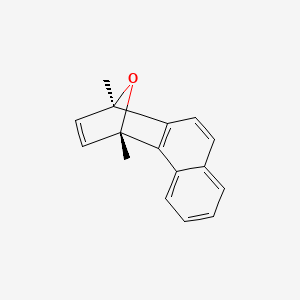

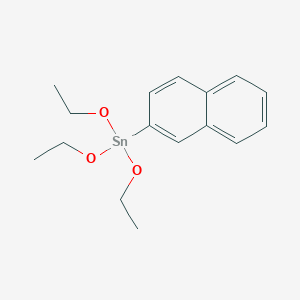
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)

